molecular formula C8H12N2O3 B2588474 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate CAS No. 24240-89-9

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Cat. No. B2588474
CAS RN: 24240-89-9
M. Wt: 184.195
InChI Key: BRHCQBGDDPBJNG-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, also known as oxamyl, is a carbamate insecticide that is widely used in agricultural practices for pest control. The compound is known for its fast-acting and broad-spectrum insecticidal activity, making it an important tool for farmers and growers to protect their crops from insect damage.

Mechanism of Action

Oxamyl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter that causes overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Oxamyl has been shown to have a low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms. The compound is rapidly metabolized in mammals, with the primary metabolite being N-methylcarbamoyloxime. Oxamyl has been found to cause mild irritation to the eyes and skin, but there is no evidence of long-term effects on human health.

Advantages and Limitations for Lab Experiments

Oxamyl is a highly effective insecticide that is widely used in agricultural practices. The compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for pest control. However, the use of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is limited by its potential toxicity to non-target organisms and the development of resistance in insect populations.

Future Directions

There are several areas of research that could be explored in the future to improve the effectiveness and safety of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate. These include the development of new formulations that reduce the risk of environmental contamination, the identification of new targets for insecticidal activity, and the investigation of the potential for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate to be used in combination with other insecticides to reduce the risk of resistance development. Additionally, research could be conducted to explore the potential for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate to be used in the control of other pests, such as plant diseases and weeds.

Synthesis Methods

Oxamyl is synthesized by reacting 3-hydroxy-N-methyl-2-oxazolidinone with ethyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to form 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate. The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a complex process that requires careful handling and precise conditions to ensure a high yield of the final product.

Scientific Research Applications

Oxamyl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. The compound is commonly used in the control of aphids, thrips, mites, and other pests in vegetable crops, fruit trees, and ornamental plants. Oxamyl has also been used for the control of soil-borne pests such as nematodes and wireworms.

properties

IUPAC Name

(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCQBGDDPBJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1OC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

CAS RN

24240-89-9
Record name 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
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